molecular formula C14H22BrNO3Si B13680494 [2-Bromo-1-(4-nitrophenyl)ethoxy](tert-butyl)dimethylsilane

[2-Bromo-1-(4-nitrophenyl)ethoxy](tert-butyl)dimethylsilane

Cat. No.: B13680494
M. Wt: 360.32 g/mol
InChI Key: AUBOIRQSBPREOT-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane: is an organic compound with the molecular formula C14H22BrNO3Si. It is a derivative of silane, featuring a bromine atom, a nitrophenyl group, and a tert-butyl dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane typically involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Oxidation: Chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of azido derivatives.

    Reduction: Formation of 2-amino-1-(4-nitrophenyl)ethoxy derivatives.

    Oxidation: Formation of carbonyl-containing derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.

Industry:

    Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms, facilitated by a catalyst .

Comparison with Similar Compounds

Uniqueness: The presence of the nitro group in 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane makes it particularly reactive in reduction reactions, allowing for the synthesis of amino derivatives. This distinguishes it from its analogs with different substituents, which may not undergo the same types of reactions or yield the same products.

Properties

Molecular Formula

C14H22BrNO3Si

Molecular Weight

360.32 g/mol

IUPAC Name

[2-bromo-1-(4-nitrophenyl)ethoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-13(10-15)11-6-8-12(9-7-11)16(17)18/h6-9,13H,10H2,1-5H3

InChI Key

AUBOIRQSBPREOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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